molecular formula C18H30ClNO B5179581 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B5179581
M. Wt: 311.9 g/mol
InChI Key: HTTRWXTVXYZGQS-UHFFFAOYSA-N
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Description

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine is a synthetic organic compound It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, attached to a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to introduce the hexylamine chain. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Known for its antimicrobial properties.

    4-chloro-3,5-dimethylphenoxyacetic acid: Used as a plant growth regulator.

Uniqueness

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexylamine chain and diethyl substitution make it different from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

6-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO/c1-5-20(6-2)11-9-7-8-10-12-21-17-13-15(3)18(19)16(4)14-17/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTRWXTVXYZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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